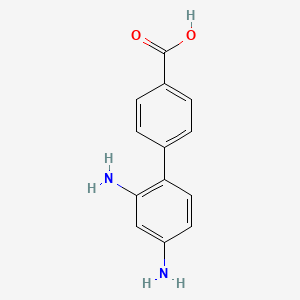

4-(2,4-Diaminophenyl)benzoic acid

Description

4-(2,4-Diaminophenyl)benzoic acid, also referred to as 4-((2,4-diaminophenyl)diazenyl)benzoic acid (Hapten 1), is a benzoic acid derivative featuring a diazenyl (-N=N-) bridge connecting the aromatic benzoic acid moiety to a 2,4-diaminophenyl group (Figure 1). This compound has been synthesized for applications in immunoassays, particularly for detecting banned dyes like chrysoidine in food products such as soybean milk film . Its structure enables strong antigen-antibody interactions due to the electron-rich diaminophenyl group and the carboxylic acid functionality, which facilitates conjugation with carrier proteins .

Propriétés

Numéro CAS |

105868-35-7 |

|---|---|

Formule moléculaire |

C13H8N2O6 |

Poids moléculaire |

288.21 g/mol |

Nom IUPAC |

4-(2,4-dinitrophenyl)benzoic acid |

InChI |

InChI=1S/C13H8N2O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H,(H,16,17) |

Clé InChI |

KMOGYUBWVTZYHY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)N)N)C(=O)O |

SMILES canonique |

C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Diaminophenyl)benzoic acid typically involves the following steps:

Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to form 4-nitrobenzoic acid. This is achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid.

Reduction of Nitro Group: The nitro group in 4-nitrobenzoic acid is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in the formation of 4-aminobenzoic acid.

Amination: The final step involves the introduction of an additional amino group at the ortho position relative to the existing amino group. This can be achieved through a diazotization reaction followed by a Sandmeyer reaction to introduce the second amino group, yielding 4-(2,4-Diaminophenyl)benzoic acid.

Industrial Production Methods

Industrial production of 4-(2,4-Diaminophenyl)benzoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-Diaminophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of acylated or alkylated derivatives.

Applications De Recherche Scientifique

4-(2,4-Diaminophenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.

Industry: It is used in the production of dyes, pigments, and polymers.

Mécanisme D'action

The mechanism of action of 4-(2,4-Diaminophenyl)benzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Aminobenzoic Acid

- Structure: A single amino group at the para position of benzoic acid.

- Comparison: The absence of the 2,4-diaminophenyl substituent reduces its ability to form hydrogen bonds and conjugate with aromatic systems. This simplicity limits its use in complex immunoassays but makes it a precursor in drug synthesis (e.g., sulfonamide antibiotics) .

3,5-Diaminobenzoic Acid Dihydrochloride

- Structure: Amino groups at the 3 and 5 positions of the benzoic acid ring.

- Comparison: The meta-oriented amino groups create distinct electronic and steric effects compared to the ortho/para arrangement in 4-(2,4-diaminophenyl)benzoic acid. This configuration may hinder conjugation with diazenyl groups, reducing utility in hapten design .

4-(4-Nitrobenzylideneamino) Benzoic Acid

- Structure: A nitro-substituted benzylideneamino group at the para position.

- Comparison: The electron-withdrawing nitro group decreases electron density on the aromatic ring, altering reactivity. This compound is used in azetidinone synthesis for antimicrobial studies, contrasting with the electron-donating amino groups in the target compound .

Azo-Linked Derivatives

2-Hydroxy-4-Substituted-3-(Benzothiazolylazo) Benzoic Acid

- Structure : Azo linkage to a benzothiazole ring with hydroxyl and substituted groups.

- Comparison: The benzothiazole heterocycle enhances UV absorption and chelation properties, making these compounds suitable as disperse dyes or analytical ligands. However, the lack of diaminophenyl groups limits their specificity in antibody binding .

4-((2,4-Dinitrophenoxy)benzoic Acid

- Structure: A dinitrophenoxy group at the para position.

- Comparison: The nitro groups increase acidity (pKa ~1.5–2.5) compared to the amino-substituted compound (pKa ~4–5 for carboxylic acid). This acidity difference impacts solubility and reactivity in organic synthesis .

UV-Absorbing Benzoic Acid Derivatives (e.g., PDMABA, PMOBA)

- Structure: Methoxy or dimethylamino groups at the para position.

- Comparison: Electron-donating groups like -OCH₃ or -N(CH₃)₂ enhance UV absorption at longer wavelengths (λmax ~300–350 nm). In contrast, the diaminophenyl group in 4-(2,4-diaminophenyl)benzoic acid may shift absorption to visible regions due to extended conjugation, making it less effective as a UV filter .

Data Tables

Table 1: Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.